![molecular formula C11H22ClNO4 B12318321 [3-Carboxy-2-(2-methylpropanoyloxy)propyl]-trimethylazanium;chloride](/img/structure/B12318321.png)
[3-Carboxy-2-(2-methylpropanoyloxy)propyl]-trimethylazanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cloruro de isobutyril-L-carnitina: es un compuesto que pertenece a la clase de moléculas de acilcarnitina. Estos compuestos son derivados de la L-carnitina, que desempeña un papel crucial en el transporte de ácidos grasos a las mitocondrias para la β-oxidación. El cloruro de isobutyril-L-carnitina se forma específicamente como producto de las acil-CoA deshidrogenasas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: : La síntesis del cloruro de isobutyril-L-carnitina generalmente implica la esterificación de la L-carnitina con cloruro de isobutyrilo. Esta reacción se lleva a cabo en presencia de una base como la piridina para neutralizar el ácido clorhídrico formado durante la reacción. El producto se purifica luego mediante cristalización o cromatografía .
Métodos de producción industrial: : La producción industrial del cloruro de isobutyril-L-carnitina sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores grandes y sistemas de flujo continuo para garantizar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia del proceso .
Análisis De Reacciones Químicas
Tipos de reacciones: : El cloruro de isobutyril-L-carnitina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede convertir el grupo isobutyrilo en un grupo carboxilo.
Reducción: El compuesto se puede reducir para formar diferentes derivados.
Sustitución: El ion cloruro se puede sustituir por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Los nucleófilos como los iones hidróxido o las aminas se pueden utilizar para reacciones de sustitución.
Productos principales: : Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácido isobutírico, mientras que la reducción puede producir isobutyraldehído .
Aplicaciones Científicas De Investigación
El cloruro de isobutyril-L-carnitina tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El cloruro de isobutyril-L-carnitina ejerce sus efectos participando en el transporte de ácidos grasos a las mitocondrias para la β-oxidación. El compuesto es un sustrato para las acil-CoA deshidrogenasas, que catalizan la deshidrogenación de los derivados de acil-CoA. Este proceso es esencial para la descomposición de los ácidos grasos en acetil-CoA, que ingresa al ciclo del ácido cítrico para producir energía .
Comparación Con Compuestos Similares
Compuestos similares
Butilcarnitina: Similar en estructura pero con un grupo butirilo en lugar de un grupo isobutrilo.
Propionilcarnitina: Contiene un grupo propionilo.
Hexanoilcarnitina: Contiene un grupo hexanoilo.
Singularidad: : El cloruro de isobutyril-L-carnitina es único debido a su papel específico en el metabolismo de los aminoácidos de cadena ramificada y su participación en la deficiencia de isobutyril-CoA deshidrogenasa. Esto lo diferencia de otras acilcarnitinas, que están involucradas en diferentes vías metabólicas .
Propiedades
Fórmula molecular |
C11H22ClNO4 |
|---|---|
Peso molecular |
267.75 g/mol |
Nombre IUPAC |
[3-carboxy-2-(2-methylpropanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C11H21NO4.ClH/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5;/h8-9H,6-7H2,1-5H3;1H |
Clave InChI |
FWUACOYFRJEMMP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pyridinium,1-[[7-[[(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-,inner salt, hydrate, [6R-[6a,7b(Z)]]-](/img/structure/B12318244.png)
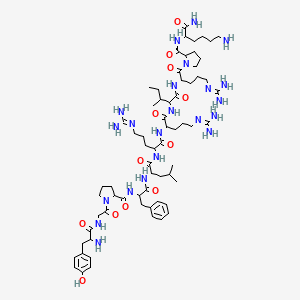
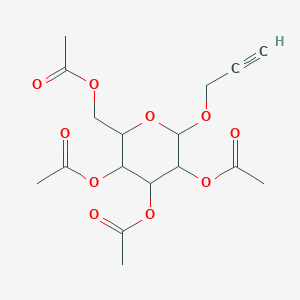
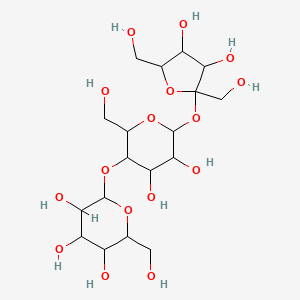
![2-amino-N-(2,2-diethoxyethyl)-3-[(2-methylpropan-2-yl)oxy]-N-(2-phenylethyl)propanamide](/img/structure/B12318267.png)

![2,8-Dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12318280.png)
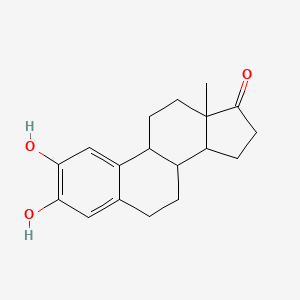
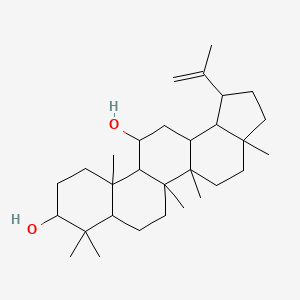
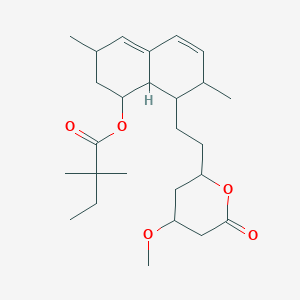
![2-Amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid](/img/structure/B12318304.png)

